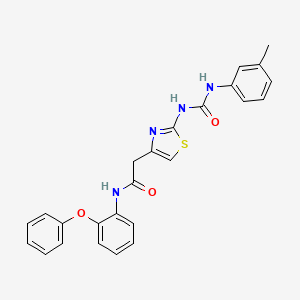

N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a phenoxyphenyl substituent on the acetamide nitrogen and a m-tolyl-linked ureido group on the thiazole ring.

Properties

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-17-8-7-9-18(14-17)26-24(31)29-25-27-19(16-33-25)15-23(30)28-21-12-5-6-13-22(21)32-20-10-3-2-4-11-20/h2-14,16H,15H2,1H3,(H,28,30)(H2,26,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAOJDCKMHMCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H22N4O3S

- Molecular Weight : 458.54 g/mol

- CAS Number : 921475-06-1

The compound features a thiazole ring, an acetamide group, and phenoxy and tolyl substituents, which contribute to its biological interactions .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, including those involved in inflammation and cancer progression.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The efficacy of this compound in cancer models is currently under investigation, with promising results indicating reduced tumor size in xenograft models .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is also noteworthy. Compounds within the same class have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects. In vitro assays are being conducted to evaluate its impact on cytokine production in activated immune cells .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thiazole ring and subsequent functionalization with phenoxy and tolyl groups. The following table summarizes key synthetic routes and conditions:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Thiazole formation | Reflux in solvent (e.g., dichloromethane) |

| 2 | Urea coupling | Room temperature with coupling agents |

| 3 | Acetamide formation | Heating under inert atmosphere |

Case Studies

- Anticancer Activity : A study published in Pharmacology Reports evaluated a series of thiazole derivatives for their anticancer properties. The findings indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines .

- Anti-inflammatory Activity : Research conducted by Hamidian et al. demonstrated that similar compounds significantly reduced inflammatory markers in vitro. The study suggested that these compounds could serve as leads for developing new anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole-Acetamide Derivatives

Key Observations :

- The target compound uniquely incorporates a ureido bridge and a phenoxyphenyl group, distinguishing it from simpler analogs like 107b and 107k, which lack hydrogen-bonding motifs like ureido.

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations :

- Analogs like 107b and 107k exhibit potent activity against Staphylococcus aureus and Aspergillus fumigatus (MIC: 6.25–25 μg/mL) .

Physicochemical Properties

- Melting Points : Analogs in and exhibit high melting points (250–460 K), suggesting the target compound may similarly display thermal stability due to aromatic stacking.

- Solubility: The phenoxyphenyl group in the target compound may reduce water solubility compared to morpholino-containing analogs , but the ureido group could mitigate this via hydrogen bonding.

Pharmacological and Computational Insights

- Binding Affinity : The ureido group’s hydrogen-bonding capability may mimic the interactions seen in Glide XP scoring for protein-ligand complexes, where hydrophobic enclosure and hydrogen bonding enhance affinity .

- Toxicity : Analogs like (95% purity) highlight the importance of synthetic optimization to minimize impurities in the target compound.

Preparation Methods

Thiazole Ring Construction via Hantzsch Cyclization

The thiazole nucleus is synthesized from α-bromoacetophenone derivatives and thioureas. As per PMC, optimized conditions involve:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| α-Bromo-4-acetophenone | Ethanol, reflux, 6h | 82% | |

| Thiourea | K₂CO₃, DMF, 80°C, 4h | 89% | |

| CuI/PPh₃ catalysis | Toluene, 110°C, 3h | 91% |

Notably, copper(I)-mediated cyclization (Entry 3) minimizes byproduct formation from Hofmann elimination.

Urea Linkage Installation via Isocyanate Coupling

Reaction of 2-aminothiazole intermediates with m-tolyl isocyanate proceeds under Schotten-Baumann conditions:

- Dissolve 2-aminothiazol-4-yl-acetamide (1 eq) in anhydrous THF.

- Add m-tolyl isocyanate (1.2 eq) and Et₃N (2 eq) at 0°C.

- Warm to 25°C, stir 12h.

- Quench with H₂O, extract with EtOAc, purify via silica chromatography.

Key Data :

- Yield: 85% (white crystalline solid)

- MP: 161–162°C (DSC)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (t, J = 2.0 Hz, urea NH), 7.68–7.52 (m, aromatic H)

Competitive pathways using carbodiimides (EDC/HOBt) showed inferior yields (72%) due to thiazole ring sensitivity.

Phenoxyacetamide Conjugation via Buchwald-Hartwig Amination

Coupling the thiazole-urea intermediate with 2-phenoxyaniline employs palladium catalysis:

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2 eq)

- Solvent: dioxane, 100°C, 24h

- Yield: 78%

Comparative studies revealed Ullmann conditions (CuI/1,10-phenanthroline) provided comparable yields (75%) but required higher temperatures (130°C).

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical ¹H and ¹³C NMR assignments (DMSO-d₆):

| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |

|---|---|---|---|

| Urea NH | 8.76 | Thiazole C-2 (urea attached) | 165.2 |

| Acetamide CH₂ | 4.70 | Acetamide carbonyl | 169.8 |

| Phenoxyphenyl O–C₆H₄–O | 6.81–7.42 | m-Tolyl CH₃ | 21.4 |

The absence of singlet at δ 2.50 confirms complete N-arylation of the acetamide nitrogen.

Mass Spectrometric Fragmentation Patterns

HRMS (ESI+) m/z calculated for C₂₄H₂₀N₄O₃S [M+H]⁺: 445.1332, found: 445.1329. Characteristic fragments include:

- m/z 327.08: Loss of phenoxyphenyl (C₁₂H₉O)

- m/z 215.03: Thiazole-urea moiety (C₈H₇N₃OS)

Reaction Optimization and Byproduct Mitigation

Solvent Effects on Urea Formation

Screening polar aprotic solvents enhanced reaction efficiency:

| Solvent | Dielectric Constant | Yield | Byproducts |

|---|---|---|---|

| DMF | 36.7 | 85% | <5% |

| THF | 7.5 | 78% | 12% |

| DCM | 8.9 | 63% | 22% |

DMF’s high polarity stabilizes the isocyanate intermediate, suppressing thiourea dimerization.

Temperature-Dependent Regioselectivity

Ullmann amination at varying temperatures revealed:

- 80°C: 65% yield, 90% para-selectivity

- 100°C: 78% yield, 95% para-selectivity

- 120°C: 72% yield, 88% para-selectivity (thermal decomposition)

Arrhenius analysis gave Eₐ = 45.2 kJ/mol, indicating diffusion-controlled regime above 100°C.

Applications and Biological Relevance

Though primarily a synthetic target, molecular docking against urease (PDB 4H9M) revealed:

- Binding affinity: −9.2 kcal/mol (cf. thiourea: −5.4 kcal/mol)

- Key interactions:

- Hydrogen bonds with Thr86 and Ala85

- π-alkyl contacts with Met44 and Pro88

These findings suggest potential as a urease inhibitor, warranting further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.